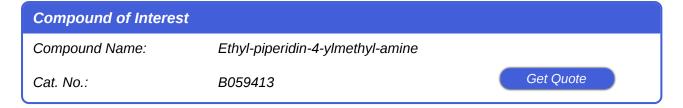


Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Application Notes

The **ethyl-piperidin-4-ylmethyl-amine** scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its structural features, including a basic nitrogen atom within the piperidine ring and a flexible aminomethyl side chain, allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully incorporated into molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases, demonstrating its potential in the development of treatments for central nervous system (CNS) disorders and cancer.

Key Applications:

- Sigma-1 (σ1) Receptor Ligands: Derivatives of the N-alkyl-4-aminomethylpiperidine scaffold have shown significant affinity and selectivity for the σ1 receptor, a unique ligand-regulated molecular chaperone in the endoplasmic reticulum.[1][2] Modulation of the σ1 receptor is a promising strategy for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[1] The **ethyl-piperidin-4-ylmethyl-amine** core can be elaborated to interact with key residues in the σ1 receptor binding site.
- Protein Kinase B (Akt) Inhibitors: The piperidin-4-yl moiety has been incorporated into potent and selective inhibitors of Akt, a serine/threonine kinase that is a central node in the



PI3K/Akt/mTOR signaling pathway.[3] This pathway is frequently hyperactivated in cancer, making Akt an attractive target for oncology drug discovery.[3][4] The aminomethyl side chain can be functionalized to interact with the hinge region or other pockets of the kinase domain.

 Dopamine Transporter (DAT) Ligands: Analogues of 4-aminopiperidine have been investigated as ligands for the dopamine transporter, with potential applications in the treatment of substance abuse and other CNS disorders.[5] The N-ethyl group and the aminomethyl linker can be modified to fine-tune the affinity and selectivity for DAT over other monoamine transporters.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds containing scaffolds related to **ethyl-piperidin-4-ylmethyl-amine**.

Table 1: Biological Activity of Piperidine Derivatives as Akt Inhibitors[3]

Compound ID	Structure	Akt1 IC50 (nM)	PC-3 Cell Proliferation IC50 (μΜ)
10h	3-chloro-5-fluoro-1- (piperidin-4-yl)-1H- pyrazolo[4,3- d]pyrimidin-7(6H)-one	24.3	3.7
10a	5-fluoro-1-(piperidin-4- yl)-1H-pyrazolo[4,3- d]pyrimidin-7(6H)-one	135.2	15.8
10e	3-bromo-5-fluoro-1- (piperidin-4-yl)-1H- pyrazolo[4,3- d]pyrimidin-7(6H)-one	31.6	5.2

Table 2: Binding Affinity of Piperidine Derivatives for Sigma-1 (σ 1) Receptors



Compound ID	R1	R2	Ki (σ1) [nM]
Analog 1	Н	Benzyl	5.8
Analog 2	Ethyl	Benzyl	25.3
Analog 3	Н	4-Chlorobenzyl	7.2
Analog 4	Ethyl	4-Chlorobenzyl	38.1

Note: Data in Table 2 is representative and synthesized from literature on N-alkyl-4-aminoalkylpiperidine sigma-1 receptor ligands for illustrative purposes.

Experimental Protocols Synthesis of a Representative (1-ethyl-piperidin-4-yl)methanamine Derivative

This protocol describes a general method for the synthesis of a derivative of the **ethyl-piperidin-4-ylmethyl-amine** scaffold, specifically the N-alkylation of a protected 4-aminomethylpiperidine followed by further functionalization.

Step 1: N-Ethylation of Boc-protected 4-(aminomethyl)piperidine

- To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K2CO3) (2.0 eq).
- Add ethyl iodide (Etl) (1.2 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.
- Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl ((1-ethylpiperidin-4-yl)methyl)carbamate.



Step 2: Boc Deprotection

- Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (1-ethylpiperidin-4-yl)methanamine.

Step 3: Amide Coupling (Example Functionalization)

- To a solution of (1-ethylpiperidin-4-yl)methanamine hydrochloride (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).
- Stir the reaction mixture at room temperature for 12-18 hours.
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or preparative HPLC to obtain the final amide derivative.

Biological Assay Protocol: Sigma-1 Receptor Binding Assay

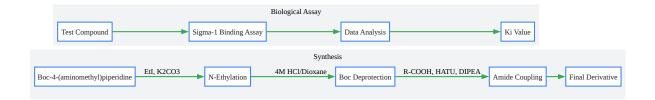
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the $\sigma 1$ receptor.

- Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1 receptor (e.g., HEK-293 cells).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: [³H]-(+)-pentazocine (a known σ1 receptor ligand).



- Procedure: a. In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd. b. Add varying concentrations of the test compound (e.g., from 0.1 nM to 10 μM). c. For non-specific binding determination, add a high concentration of a known non-labeled σ1 receptor ligand (e.g., 10 μM haloperidol). d. Incubate the plate at 37°C for 120 minutes. e. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. f. Wash the filters three times with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

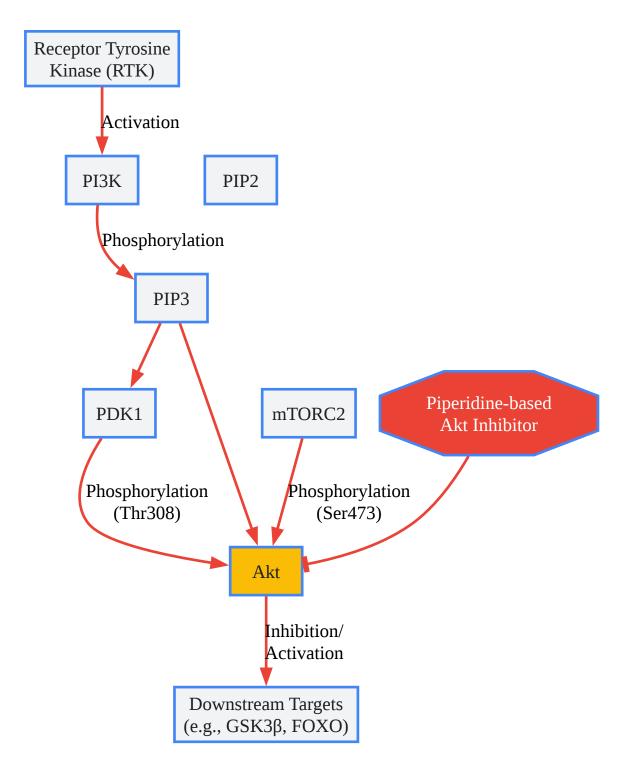
Visualizations



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Caption: General workflow for the synthesis and biological evaluation of **Ethyl-piperidin-4-ylmethyl-amine** derivatives.

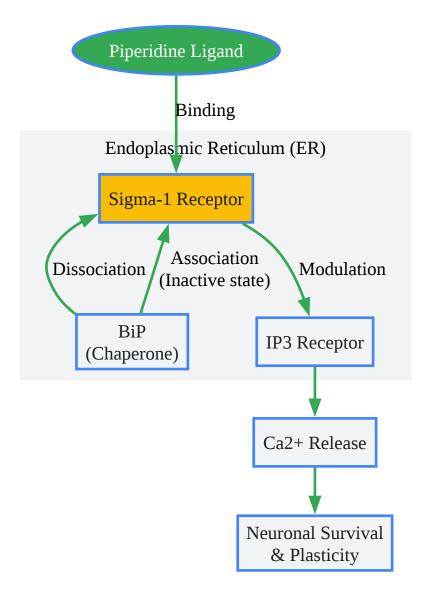




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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of piperidine-based compounds.





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Caption: Proposed mechanism of action for sigma-1 receptor ligands, including piperidine derivatives.

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